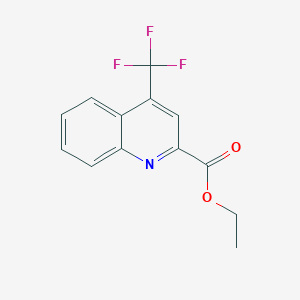
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative . Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action, and they possess various pharmacological applications .
Synthesis Analysis
The synthesis of quinoline derivatives, including Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, has been a topic of research. Recent advances in the synthesis of quinolines include methods such as microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate can be represented by the InChI code1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 . The molecular weight of this compound is 303.67 . Chemical Reactions Analysis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines. It was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .Scientific Research Applications
Pharmacological Applications
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives have been identified to possess various pharmacological properties. These include antiseptic, antipyretic, and antiperiodic actions . Such compounds are valuable in the development of new medications due to their broad spectrum of biological activities .
Anticancer Activity
Research has shown that certain derivatives exhibit moderate cytotoxic activity against cancer cell lines such as MCF-7 (mammary gland cancer) and HePG2 (hepatocellular carcinoma), and a weak activity against HCT-116 (human colorectal carcinoma). This suggests potential applications in cancer treatment, where modifications to the compound could enhance its anticancer properties .
Synthesis of Novel Rare Earth Complexes
This compound may be used in the preparation of novel rare earth complexes with elements like Eu 3+ , Tb 3+ , Gd 3+ , Sm 3+ , and Dy 3+ . These complexes have significant applications in materials science and catalysis .
Biological Activity
The quinoline nucleus, present in Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, is known for a wide range of biological activities. It has been used as an essential core in drugs due to its antiproliferative activity, which includes inhibition of enzymes like topoisomerase, thymidylate synthase, telomerase, and various protein kinases .
Therapeutic Applications
Compounds containing the quinoline nucleus, such as Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, are part of drugs approved for the therapy of various solid tumors. They are valuable in cancer therapy strategies for controlling different tumors .
Chemical Synthesis and Industrial Applications
The compound’s potential for therapeutic applications extends to its use in chemical synthesis. It serves as a building block for creating more complex chemical entities that can be used in various industrial applications, including the development of new materials and catalysts.
Future Directions
Research is ongoing to enhance the cytotoxic activity of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate by modifying it and forming a new heterocyclic ring fused to the pyridine ring . Additionally, the development of an efficient method for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates is a promising future direction .
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSCMZAPILVWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



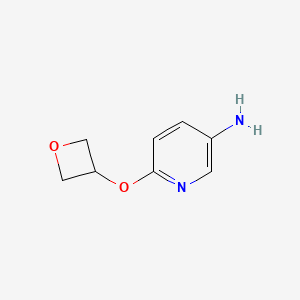

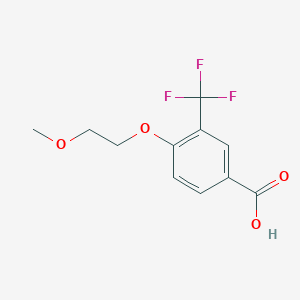
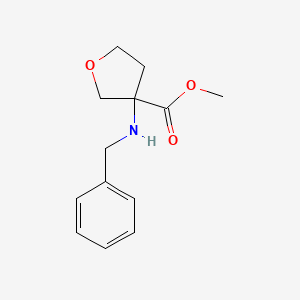
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)

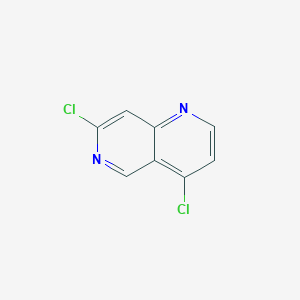

![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)

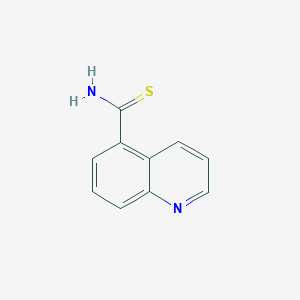
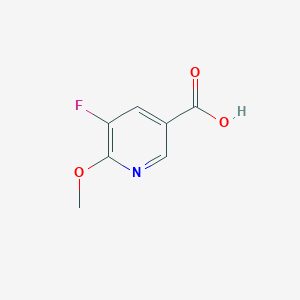
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)